molecular formula C5H9ClN2O B2391631 (3-Methylisoxazol-4-YL)methanamine hydrochloride CAS No. 1373029-26-5

(3-Methylisoxazol-4-YL)methanamine hydrochloride

Cat. No.: B2391631
CAS No.: 1373029-26-5
M. Wt: 148.59
InChI Key: XARZHXFCWAQESD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methylisoxazol-4-YL)methanamine hydrochloride is a chemical compound with the molecular formula C5H9ClN2O. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylisoxazol-4-YL)methanamine hydrochloride typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. The reaction is usually carried out under acidic conditions to facilitate the formation of the isoxazole ring.

    Introduction of the Methyl Group: The methyl group is introduced at the 3-position of the isoxazole ring through a methylation reaction. This can be achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Amination: The methanamine group is introduced at the 4-position of the isoxazole ring through a nucleophilic substitution reaction. This involves the reaction of the isoxazole derivative with an amine, such as methylamine (CH3NH2), under basic conditions.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine derivative with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(3-Methylisoxazol-4-YL)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

(3-Methylisoxazol-4-YL)methanamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3-Methylisoxazol-4-YL)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dimethylisoxazol-4-yl)methanamine hydrochloride
  • (5-Methylisoxazol-3-yl)methanamine hydrochloride
  • 1-(3-Methylisoxazol-5-yl)methanamine

Uniqueness

(3-Methylisoxazol-4-YL)methanamine hydrochloride is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(3-methyl-1,2-oxazol-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-4-5(2-6)3-8-7-4;/h3H,2,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARZHXFCWAQESD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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